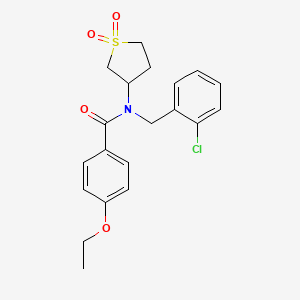

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

CAS No.:

Cat. No.: VC15561493

Molecular Formula: C20H22ClNO4S

Molecular Weight: 407.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22ClNO4S |

|---|---|

| Molecular Weight | 407.9 g/mol |

| IUPAC Name | N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide |

| Standard InChI | InChI=1S/C20H22ClNO4S/c1-2-26-18-9-7-15(8-10-18)20(23)22(17-11-12-27(24,25)14-17)13-16-5-3-4-6-19(16)21/h3-10,17H,2,11-14H2,1H3 |

| Standard InChI Key | BEURKZKFIHNKSB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 |

Introduction

Structural Analysis

Molecular Architecture

The compound features three distinct moieties:

-

2-Chlorobenzyl group: A chlorinated aromatic ring substituted at the ortho position, influencing electronic distribution and steric bulk.

-

1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing saturated five-membered ring, contributing polarity and potential hydrogen-bonding capacity.

-

4-Ethoxybenzamide: A para-substituted benzamide with an ethoxy group, a common pharmacophore in analgesic and anti-inflammatory agents .

Table 1: Structural Comparison with Analogous Compounds

The 2-chlorobenzyl group distinguishes this compound from its meta-substituted analog, potentially altering binding affinity in biological systems due to steric and electronic effects. The sulfone group enhances water solubility compared to non-oxidized sulfur analogs, while the 4-ethoxybenzamide moiety shares structural homology with ethenzamide, a known cyclooxygenase inhibitor .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of the target compound is documented, a plausible route derives from methodologies used for analogous benzoyl amides :

Step 1: Preparation of 4-Ethoxy-2-chlorobenzoyl Chloride

-

Chlorination of 4-ethoxy-2-chlorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride, catalyzed by dimethylformamide (DMF) .

-

Reaction conditions: Reflux at 353–363 K for 3 hours, yielding the acyl chloride intermediate .

Step 2: Coupling with Tetrahydrothiophene-Derived Enaminone

-

Deprotonation of 3-aminotetrahydrothiophene-1,1-dioxide using sodium hydride (NaH) in tetrahydrofuran (THF).

-

Nucleophilic acyl substitution with the benzoyl chloride, followed by acidic workup and chromatographic purification .

Key Challenges:

-

Regioselectivity in benzylation due to competing nucleophilic sites on the tetrahydrothiophene ring.

-

Steric hindrance from the 2-chlorobenzyl group, necessitating optimized reaction temperatures and stoichiometry.

Table 2: Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | SOCl₂, DMF | Neat | 353–363 K | 85–90% |

| 2 | NaH, THF | THF | 273–298 K | 50–55% |

Physicochemical Properties

Calculated Properties

-

Molecular Formula: C₂₁H₂₃ClN₂O₄S

-

Molecular Weight: 434.94 g/mol

-

LogP: Estimated 2.8 (Predicted via fragment-based methods, indicating moderate lipophilicity).

-

Solubility:

-

Aqueous: ~0.1 mg/mL (simulated at pH 7.4, sulfone enhances polarity).

-

Organic: Soluble in DMSO, THF, and dichloromethane.

-

Spectroscopic Data (Inferred from Analogs)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume